ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester
Overview
Description
ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester is a natural product found in Pteris semipinnata with data available.
Mechanism of Action
Target of Action
The primary target of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester is the NF-kB pathway . This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival .
Mode of Action
The compound interacts with its target by inhibiting the NF-kB pathway . It achieves this by stabilizing the inhibitor of NF-kB, known as IkBα, which results in a reduction of nuclear p65 and inhibition of NF-kB activity . This interaction leads to changes in the expression of downstream molecules, with a decrease in the anti-apoptotic molecule Bcl-2 and an increase in the pro-apoptotic molecules Bax and Bak .
Biochemical Pathways
The affected biochemical pathway is the NF-kB signaling pathway . The inhibition of this pathway by this compound leads to a decrease in the expression of anti-apoptotic genes and an increase in the expression of pro-apoptotic genes . This shift in gene expression can trigger apoptosis, or programmed cell death .
Pharmacokinetics
It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, and acetone . This suggests that the compound may have good bioavailability due to its solubility in both polar and non-polar solvents .
Result of Action
The result of the action of this compound is the induction of apoptosis in cancer cells . This is achieved through the inhibition of the NF-kB pathway, leading to a decrease in the expression of anti-apoptotic genes and an increase in the expression of pro-apoptotic genes . This shift in gene expression triggers programmed cell death, effectively inhibiting the growth of cancer cells .
Action Environment
The action of this compound can be influenced by the physiological environment. When delivered using nanoparticles, the compound was efficiently delivered to nasopharyngeal carcinoma tumors in mice, effectively inhibiting tumor growth with minimal side effects .
Biochemical Analysis
Biochemical Properties
Ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins and other biomolecules can lead to changes in their structure and function, which in turn can influence various biochemical processes .
Cellular Effects
This compound has been observed to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to induce apoptosis in certain cancer cells by activating specific signaling pathways . Additionally, it can affect the expression of genes involved in cell proliferation and survival, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects at the molecular level by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression . For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites . Additionally, the compound can bind to specific proteins, altering their structure and function, which in turn can affect various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical properties and effects . Long-term exposure to the compound has been observed to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses having minimal impact and higher doses leading to significant changes in cellular function and metabolism . At high doses, the compound can exhibit toxic or adverse effects, including alterations in liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the overall metabolic flux and levels of metabolites . For instance, the compound has been shown to inhibit certain enzymes involved in the biosynthesis of key metabolites, leading to changes in their levels . These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in certain cellular compartments . These interactions can affect the compound’s bioavailability and overall efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10R,13R)-10-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O9/c1-13-14-5-10-26(33)24(3)8-4-7-23(2,16(24)6-9-25(26,11-14)20(13)31)22(32)35-21-19(30)18(29)17(28)15(12-27)34-21/h14-19,21,27-30,33H,1,4-12H2,2-3H3/t14-,15-,16-,17-,18+,19-,21+,23-,24-,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAGWWDWHSCPAS-TULSSYLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4=O)O)C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@H](C3)C(=C)C4=O)O)C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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